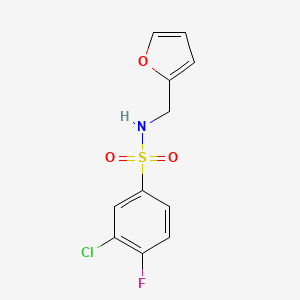![molecular formula C6H11N B2729439 5-Bicyclo[2.1.0]pentanylmethanamine CAS No. 2287280-11-7](/img/structure/B2729439.png)
5-Bicyclo[2.1.0]pentanylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bicyclo[210]pentanylmethanamine is a chemical compound with the molecular formula C6H11N It is a derivative of bicyclo[210]pentane, a saturated cycloalkane known for its unique structure, which consists of a cyclopropane ring fused to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bicyclo[2.1.0]pentanylmethanamine can be achieved through several methods. One common approach involves the photolysis of 2,3-diazabicyclo hept-2-ene, which leads to the formation of bicyclo[2.1.0]pentane derivatives . Another method includes the pyrolysis of N-Phenyl-2-oxo-3-azabicyclo heptane . Additionally, the addition of methylene to cyclobutene is also a viable synthetic route .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using readily available starting materials. The process is designed to be efficient and safe, ensuring the product is obtained free of impurities .
Chemical Reactions Analysis
Types of Reactions: 5-Bicyclo[2.1.0]pentanylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclo[2.1.0]pentane ring system, which makes it highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
5-Bicyclo[210]pentanylmethanamine has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe to study the behavior of strained ring systems in biological environmentsAdditionally, in the industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bicyclo[2.1.0]pentanylmethanamine involves the scission of the C1–C4 bond of the bicyclo[2.1.0]pentane ring, generating cyclopentane-1,3-diyl intermediates . These intermediates can undergo various transformations, including reclosure or [1,2] hydrogen migration, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily related to the strain release and reactivity of the bicyclo[2.1.0]pentane ring system .
Comparison with Similar Compounds
Similar Compounds:
- Bicyclo[2.1.0]pentane
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.1]heptane
Uniqueness: 5-Bicyclo[210]pentanylmethanamine is unique due to its specific structural features and reactivityIts strained ring system makes it highly reactive, allowing for a wide range of chemical transformations that are not easily achievable with other compounds .
Properties
IUPAC Name |
5-bicyclo[2.1.0]pentanylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-3-6-4-1-2-5(4)6/h4-6H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCXFYDZEFLBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-{[(3-bromophenyl)carbamoyl]methyl}-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2729357.png)
![2-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2729358.png)
![2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol](/img/structure/B2729359.png)
![Methyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2729360.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2729361.png)




![3-(2-Methoxyphenyl)-1-[1-(prop-2-enoyl)piperidin-4-yl]urea](/img/structure/B2729370.png)
![N-[2-(benzylamino)ethyl]acetamide](/img/structure/B2729371.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2729375.png)
![N-(2-methyl-1,3-benzothiazol-5-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2729376.png)
![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[4,3-d]thiazole hydrochloride](/img/structure/B2729377.png)
